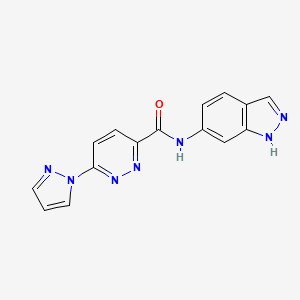

N-(1H-indazol-6-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(1H-indazol-6-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N7O/c23-15(18-11-3-2-10-9-16-19-13(10)8-11)12-4-5-14(21-20-12)22-7-1-6-17-22/h1-9H,(H,16,19)(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOMUGKZKFHQDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the indazole ring: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.

Formation of the pyrazole ring: Similarly, the pyrazole ring can be synthesized from appropriate precursors.

Coupling reactions: The indazole and pyrazole rings are then coupled with a pyridazine derivative under specific conditions, often involving catalysts and reagents like palladium or copper.

Amidation: The final step involves the formation of the carboxamide group, typically through an amidation reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, copper, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Pharmacological Properties

Cardiovascular Applications:

The compound has been investigated as a P2Y12 antagonist, which is crucial for the treatment of cardiovascular diseases. P2Y12 receptors play a significant role in platelet aggregation, and their inhibition can reduce the risk of thrombotic events. In a study, derivatives of the compound were shown to exhibit potent inhibitory activity against P2Y12, indicating its potential use in developing antiplatelet therapies .

Anticancer Activity:

Research has highlighted the anticancer properties of pyrazole derivatives, including those related to N-(1H-indazol-6-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, such as MCF-7 and HCT116. For instance, certain derivatives exhibited IC50 values as low as 0.39 µM against HCT116 cells, indicating strong anticancer potential .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound and its derivatives typically involves multi-step organic synthesis techniques. Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of these compounds. Research has focused on modifying different substituents on the pyrazole and indazole moieties to enhance their biological activity and selectivity .

Case Studies

Several notable studies have explored the applications of this compound:

- Study on Anticancer Activity: A series of pyrazole derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The results indicated that modifications to the indazole and pyridazine rings significantly affected their anticancer efficacy, with some compounds showing promising results comparable to established anticancer drugs .

- P2Y12 Inhibition Study: In a high-throughput screening campaign aimed at identifying new P2Y12 antagonists, several derivatives of this compound were found to exhibit reversible inhibition of platelet aggregation, suggesting their potential as safer alternatives to existing therapies like clopidogrel .

Data Table: Summary of Key Findings

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide would depend on its specific interactions with molecular targets. These could include:

Enzyme inhibition: Binding to the active site of an enzyme, thereby preventing its normal function.

Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA/RNA interaction: Binding to nucleic acids to influence gene expression or replication.

Comparison with Similar Compounds

Structural Analogs and Core Modifications

The table below highlights key structural differences between N-(1H-indazol-6-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide and related compounds:

Key Observations :

- The target compound’s indazole-carboxamide group distinguishes it from simpler aniline () or cyclopropane-carboxamide () derivatives. Indazole’s bicyclic structure may improve binding to hydrophobic pockets in target proteins compared to monocyclic substituents.

- The imidazo[1,2-b]pyridazine core in introduces an additional nitrogen atom, altering electron distribution and binding kinetics relative to the pyridazine scaffold.

Hydrogen Bonding and Crystallographic Features

- Intramolecular Interactions : The aniline derivative () exhibits an S(6) hydrogen-bonded ring motif (C–H⋯N), stabilizing its planar conformation . The target compound’s indazole NH group may similarly participate in intramolecular H-bonding, influencing conformation and solubility.

- Intermolecular Packing : highlights infinite polymeric chains stabilized by intermolecular H-bonds (N–H⋯N) along the crystallographic b-axis. Similar packing motifs are expected for the target compound, though its bulkier indazole group may reduce crystal symmetry or alter solubility .

Patent Landscape and Functionalization Trends

- Pyridazine-Carboxamide Derivatives: Patents () emphasize modifications at positions 4 and 6 of the pyridazine core, such as triazole or cyclopropane substituents, to optimize pharmacokinetics and patentability. The target compound’s indazole group represents a novel substitution strategy in this landscape.

- Biological Targeting : links imidazo-pyridazine-carboxamides to tropomyosin receptor kinase (TRK) inhibition, suggesting the target compound may similarly target kinase pathways. Indazole’s prevalence in kinase inhibitors (e.g., axitinib) supports this hypothesis .

Biological Activity

N-(1H-indazol-6-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features multiple heterocyclic rings, specifically indazole, pyrazole, and pyridazine, linked by a carboxamide group. These structural components are known for their biological relevance:

- Indazole : Often associated with antitumor and anti-inflammatory activities.

- Pyrazole : Commonly found in anti-inflammatory and analgesic drugs.

- Pyridazine : Known for its role in various pharmacological activities.

Research indicates that this compound may act as an enzyme inhibitor, particularly targeting kinases and proteases. The presence of the indazole and pyrazole moieties suggests potential interactions with various biological targets, including:

- P2Y12 Receptor Antagonism : Similar compounds have been shown to act as reversible antagonists of the P2Y12 purinergic receptor, which plays a crucial role in platelet aggregation and thrombus formation. This mechanism positions the compound as a candidate for cardiovascular disease treatment .

Antiplatelet Activity

In studies evaluating antiplatelet effects, derivatives of similar structures have demonstrated significant efficacy. For instance, compounds that share structural similarities with this compound have been shown to effectively inhibit platelet aggregation in vitro and in vivo, indicating a promising therapeutic application in preventing thromboembolic disorders .

Antioxidant Activity

Preliminary studies suggest that compounds containing pyrazole and pyridazine rings exhibit antioxidant properties. The antioxidant activity can be quantified using assays such as the DPPH scavenging method. While specific IC50 values for this compound are not yet available, related compounds have shown effective antioxidant capabilities .

Case Studies

Several studies have explored the biological activities of structurally related compounds:

- Antitumor Activity : A series of indazole derivatives were synthesized and evaluated for their anticancer potential against various cancer cell lines. Some derivatives exhibited IC50 values in the nanomolar range against specific cancer types, suggesting that modifications to the indazole structure can enhance potency .

- Endothelin Antagonism : Research on similar pyrazole-containing compounds has demonstrated significant endothelin receptor antagonism, which is crucial for managing conditions like pulmonary hypertension. Compounds showed comparable efficacy to established drugs like bosentan .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity Type | Compound | IC50 Value (μM) | Notes |

|---|---|---|---|

| Antiplatelet | P2Y12 antagonists (related compounds) | Varies | Effective in preventing thrombus formation |

| Antioxidant | Pyrazole derivatives | 4.67 - 20.56 | Exhibited strong DPPH scavenging activity |

| Antitumor | Indazole derivatives | Nanomolar | Potent against various cancer cell lines |

| Endothelin antagonism | Pyrazole-containing compounds | Comparable to bosentan | Significant efficacy observed |

Q & A

Q. What synthetic methodologies are applicable for preparing N-(1H-indazol-6-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide?

Methodological Answer:

- The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative approach involves refluxing a pyridazine precursor (e.g., 3-chloro-6-(1H-pyrazol-1-yl)pyridazine) with an indazole derivative in a solvent like xylene or toluene under anhydrous conditions.

- Example Protocol (adapted from ):

- Reactants : 3-chloro-6-(1H-pyrazol-1-yl)pyridazine (1 eq), 6-aminoindazole (1 eq).

- Conditions : Reflux in xylene (12–24 h), monitored by TLC.

- Workup : Concentrate under vacuum, precipitate with water, recrystallize from chloroform.

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard.

- Software Workflow :

Data Collection : Bruker APEX-II CCD diffractometer (Mo/Kα radiation, λ = 0.71073 Å).

Structure Solution : SHELXS/SHELXD for phase problem resolution .

Refinement : SHELXL for least-squares refinement (anisotropic displacement parameters, H-atom placement) .

Visualization : ORTEP-3 or WinGX for thermal ellipsoid plots .

| Parameter | Value |

|---|---|

| Space Group | Orthorhombic, Pbca |

| a, b, c (Å) | 11.3533, 9.4214, 21.6603 |

| V (ų) | 2316.9 |

| Z | 8 |

Advanced Research Questions

Q. How can intermolecular interactions (e.g., hydrogen bonds, π–π stacking) be systematically analyzed in this compound?

Methodological Answer:

- Hydrogen Bond Analysis :

- Use graph-set notation (e.g., S(6) motifs) to classify intra-/intermolecular H-bonds .

- Example : In analogous pyridazine derivatives, intramolecular C–H⋯N bonds (2.45–2.60 Å) and intermolecular N–H⋯N bonds (2.85 Å) form chains .

| Interaction Type | Distance (Å) | Geometry |

|---|---|---|

| C–H⋯N (intramolecular) | 2.45 | S(6) motif |

| N–H⋯N (intermolecular) | 2.85 | Chain propagation |

| π–π stacking | 3.68 | Parallel-displaced |

Q. What strategies resolve contradictions in crystallographic data (e.g., disorder, twinning)?

Methodological Answer:

- Disorder Handling :

Q. How are polymorphic forms of this compound characterized and validated?

Methodological Answer:

- Polymorph Screening :

Q. What computational methods validate the electronic structure and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 16). Compare calculated vs. experimental bond lengths (deviation < 0.02 Å confirms reliability) .

- Electrostatic Potential Maps : Generate via Multiwfn to predict nucleophilic/electrophilic sites .

- Reactivity Prediction : Use Fukui indices to identify sites prone to electrophilic attack (e.g., pyridazine N-atoms).

Data Contradiction Analysis

Q. How to address discrepancies between spectroscopic data and crystallographic results?

Methodological Answer:

- Case Example : If NMR suggests a planar conformation but XRD shows torsional angles >10°, verify:

Solvent Effects : NMR in solution vs. solid-state XRD.

Dynamic Disorder : Check for low-occupancy conformers in XRD .

DFT Validation : Compare solution-phase (IEFPCM) and gas-phase calculations .

Software and Workflow Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.